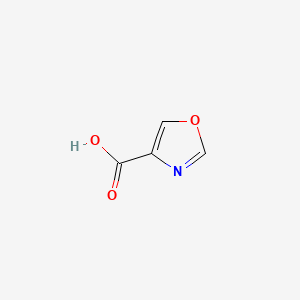

Oxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCFJMYPJJWIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558427 | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-13-7 | |

| Record name | 4-Oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxazole-4-carboxylic acid chemical properties and structure

Abstract

Oxazole-4-carboxylic acid, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, structural features, synthesis, and reactivity. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate its application in innovative research and development projects.

Introduction

The oxazole ring is a privileged scaffold in numerous biologically active compounds and functional materials. This compound, in particular, has garnered significant attention due to the synthetic versatility offered by its carboxylic acid functionality. This moiety allows for a wide range of chemical modifications, making it an invaluable synthon for creating complex molecular architectures. Its applications span from the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, to the formulation of advanced agrochemicals and specialty polymers.[1] This guide aims to provide a comprehensive overview of the fundamental chemical and structural aspects of this compound, offering a solid foundation for its strategic utilization in scientific endeavors.

Chemical Properties and Structure

This compound is a white to pale orange or brown crystalline solid.[1][2] It is soluble in methanol and possesses a unique combination of acidic and aromatic characteristics that dictate its reactivity and physical properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₃ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Melting Point | 138-142 °C | |

| Boiling Point (Predicted) | 289.3 ± 13.0 °C | [2] |

| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.39 ± 0.10 | [2] |

| Appearance | White to yellow crystalline solid | [1] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 2-8 °C | [2] |

| CAS Number | 23012-13-7 | [1][2] |

Molecular Structure

The structure of this compound features a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a carboxylic acid group attached at the C4 position. The oxazole ring is an electron-deficient system, which influences its reactivity. The conjugate acid of the parent oxazole has a pKa of 0.8, indicating it is a weak base.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl Oxazole-4-carboxylate

The following is a generalized protocol based on the isomerization reaction:

-

Reaction Setup : To a solution of the 4-formyl-5-methoxyisoxazole starting material in a high-boiling point solvent such as dioxane, add a catalytic amount of an Fe(II) salt (e.g., FeCl₂·4H₂O).

-

Heating : Heat the reaction mixture to 105 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Intermediate Formation : For the isolation of the azirine intermediate, the reaction can be performed at a lower temperature (e.g., 50 °C in acetonitrile). [4]4. Isomerization to Oxazole : The isolated azirine can be isomerized to the methyl oxazole-4-carboxylate by heating in a high-boiling point solvent like o-dichlorobenzene at 170 °C. [4]5. Work-up and Purification : After the reaction is complete, cool the mixture and perform a standard aqueous work-up. The crude product can then be purified by column chromatography or recrystallization.

-

Hydrolysis to Carboxylic Acid : The purified methyl oxazole-4-carboxylate is then subjected to hydrolysis using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification) to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient oxazole ring and the versatile carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a variety of standard transformations, including:

-

Esterification : Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters, such as ethyl oxazole-4-carboxylate. [5]* Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with amines produces oxazole-4-carboxamides. [6]* Reduction : The carboxylic acid can be reduced to the corresponding alcohol, oxazole-4-methanol, using reducing agents like lithium aluminum hydride.

Reactions of the Oxazole Ring

The oxazole ring itself can participate in several types of reactions:

-

Electrophilic Aromatic Substitution : This typically occurs at the C5 position, but often requires the presence of electron-donating groups on the ring to proceed efficiently. [3]* Nucleophilic Aromatic Substitution : Can occur at the C2 position if a suitable leaving group is present. [3]* Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines. [3]* Deprotonation : The proton at the C2 position is the most acidic and can be removed by a strong base. [3]

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals. [1]The oxazole moiety is a bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Role as a Pharmacophore

The oxazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The carboxylic acid group provides a key site for salt formation to improve solubility and can also act as a hydrogen bond donor and acceptor.

Examples of Bioactive Molecules

Several bioactive molecules containing the this compound scaffold have been reported. For instance, it is used in the preparation of heterocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists for cancer treatment. [2][7]Additionally, derivatives have shown potential as anti-inflammatory, antimicrobial, and anti-biofilm agents. [1][8]

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Heterocyclic STING Agonists | Cancer Therapy | [2][7] |

| Macrooxazoles | Antimicrobial, Anti-biofilm | [8] |

| General Derivatives | Anti-inflammatory, Fungicidal | [1]|

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich and diverse chemistry. Its unique structural features and the synthetic versatility afforded by its carboxylic acid group make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its synthesis, reactivity, and application is expected to lead to the development of novel therapeutics, advanced materials, and innovative solutions to pressing scientific challenges.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Oxazole-4-carboxamide | C4H4N2O2 | CID 21651660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 23012-13-7 [chemicalbook.com]

- 8. Macrooxazoles A-D, New 2,5-Disubstituted this compound Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Oxazole-4-carboxylic Acid

An In-Depth Technical Guide to the Physical Characteristics of Oxazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (C₄H₃NO₃, CAS No: 23012-13-7) is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a carboxylic acid group.[1] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and materials science.[2][3] The oxazole core is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Consequently, this scaffold is integral to the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[2] Its carboxylic acid handle provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecules like STING agonists for cancer therapy.[1][4]

A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization. These properties govern its behavior in chemical reactions, its formulation into drug products, and its interaction with biological systems. This guide provides a detailed examination of its key physical attributes, the experimental methodologies used to determine them, and the scientific rationale underpinning these choices.

Molecular Structure and Core Properties

The fundamental properties of a molecule are dictated by its structure. This compound has a molecular weight of 113.07 g/mol .[5] Its structural formula and key identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₃ | [1][6] |

| Molecular Weight | 113.07 g/mol | [2] |

| CAS Number | 23012-13-7 | [1][2] |

| IUPAC Name | 1,3-oxazole-4-carboxylic acid | [6] |

| SMILES | OC(=O)C1=COC=N1 | [6] |

| InChI Key | JBCFJMYPJJWIRG-UHFFFAOYSA-N | [6][7] |

The presence of both a weakly basic oxazole ring and an acidic carboxylic acid group imparts amphoteric character to the molecule, influencing its solubility and its role in non-covalent interactions such as hydrogen bonding.

Solid-State Properties: Appearance, Melting Point, and Crystal Structure

The solid-state characteristics of an active pharmaceutical ingredient (API) or a synthetic intermediate are critical for handling, purification, and formulation.

Physical Appearance

This compound is typically supplied as a crystalline solid.[2] The color can range from white to pale orange or brown, which may depend on the purity of the sample.[1][2][6] Commercially available grades often have a purity of 97% or higher.[6]

Melting Point

The melting point is a crucial indicator of purity and is fundamental for quality control.

| Reported Melting Point | Source(s) |

| 142 °C | [1] |

| 138-142 °C |

Causality and Experimental Protocol: Differential Scanning Calorimetry (DSC)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point. While traditional capillary melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a more quantitative and reproducible determination.

Workflow for Melting Point Determination via DSC

Caption: Workflow for determining melting point using DSC.

Protocol Steps:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum DSC pan. The pan is hermetically sealed to prevent sublimation.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific heating rate, typically 5-10 °C/min, over a temperature range that brackets the expected melting point.

-

Analysis: The DSC cell heats both the sample and reference pans. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

-

Data Interpretation: As the sample melts, it absorbs energy, resulting in an endothermic peak on the thermogram. The onset temperature of this peak is reported as the melting point. The sharpness of the peak provides an indication of the sample's purity.

Crystal Structure

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining a molecule's three-dimensional arrangement in a crystal is SC-XRD.

-

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern produced by the X-rays scattering off the electron clouds of the atoms.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational software is used to solve the phase problem and build an initial model of the structure, which is then refined to best fit the experimental data. The final output provides precise bond lengths, bond angles, and intermolecular interactions.

Solubility and Acidity (pKa)

Solubility is a critical parameter for reaction kinetics, purification (crystallization), and bioavailability. It is intrinsically linked to the molecule's acidity.

Solubility Profile

This compound is reported to be soluble in methanol.[1] Its unique carboxylic acid functionality contributes to its overall solubility profile.[2] A comprehensive solubility assessment would involve testing in a range of solvents with varying polarities, from non-polar (e.g., hexanes) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., water, ethanol). Due to its acidic proton, solubility is expected to be significantly higher in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it forms the more soluble carboxylate salt.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and ability to interact with biological targets.

-

Predicted pKa: 3.39 ± 0.10[1]

This predicted value is consistent with a carboxylic acid group attached to an electron-withdrawing heterocyclic ring. For context, the parent oxazole ring itself is a very weak base, with a conjugate acid pKa of 0.8.[8]

Experimental Determination: Potentiometric Titration

The pKa can be experimentally verified using potentiometric titration.

Caption: Ionization of this compound.

Protocol Steps:

-

A solution of this compound of known concentration is prepared in water or a water/co-solvent mixture.

-

A calibrated pH electrode is placed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated carboxylate (A⁻) are equal.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential. A ¹H NMR spectrum for this compound is available, confirming its structure.[7]

-

Expected ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is highly dependent on concentration and solvent.

-

Oxazole Ring Protons (H2 and H5): Two distinct signals in the aromatic region (typically 7-9 ppm). These protons would appear as singlets, as they are not coupled to other protons. The specific chemical shifts are influenced by the electronic environment of the oxazole ring.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.

-

Oxazole Ring Carbons (C2, C4, C5): Three distinct signals in the aromatic/heteroaromatic region (approx. 110-160 ppm). The carbon attached to the carboxylic acid (C4) would be readily identifiable. Studies on related 5-hydroxythis compound derivatives highlight the sensitivity of these chemical shifts to substitution and potential molecular instability, underscoring the importance of careful spectral analysis.[9][10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp band around 1700-1750 cm⁻¹.

-

C=N and C=C Stretches (Oxazole Ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

C-O Stretches: Bands in the fingerprint region, typically 1000-1300 cm⁻¹.

Commercial samples have been verified to have an infrared spectrum that conforms to the expected structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): For this compound (MW = 113.07), a prominent peak would be expected at an m/z corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₄H₃NO₃).

-

Fragmentation: The electron impact (EI) mass spectrum of the parent oxazole ring is dominated by the molecular ion, with key fragments arising from the loss of H, HCN, and CO.[11] For the carboxylic acid derivative, a characteristic fragmentation would be the loss of COOH (45 Da) or H₂O (18 Da).

Conclusion

The physical characteristics of this compound—from its solid-state properties like melting point to its solution behavior governed by pKa and its spectroscopic fingerprint—are integral to its application in research and development. The methodologies described herein represent the gold standard for characterizing such a molecule, providing the reliable and reproducible data necessary for advancing scientific discovery. A comprehensive analysis, grounded in these principles, ensures the quality, consistency, and efficacy of this important chemical building block in the creation of novel drugs and materials.

References

- This compound Chemical Properties. Chongqing Chemdad Co., Ltd.

-

2-methyl-1,3-oxazole-4-carboxylic acid . ChemSynthesis. Available at: [Link]

-

1,2-Oxazole-4-carboxylic acid . PubChem, National Institutes of Health. Available at: [Link]

-

On the stability and spectroscopic properties of 5-hydroxythis compound derivatives . PMC, National Institutes of Health. Available at: [Link]

-

On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives . PubMed, National Institutes of Health. Available at: [Link]

-

This compound . Chemsrc. Available at: [Link]

-

Oxazole . Wikipedia. Available at: [Link]

-

Mass spectrometry of oxazoles . Unione Tipografica. Available at: [Link]

Sources

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. This compound | 23012-13-7 [chemicalbook.com]

- 5. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound(23012-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. On the stability and spectroscopic properties of 5-hydroxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Stability and Spectroscopic Properties of 5-Hydroxythis compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Oxazole-4-carboxylic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of oxazole-4-carboxylic acid, a pivotal heterocyclic building block in contemporary organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, robust synthetic protocols, characteristic spectroscopic data, and diverse applications of this versatile molecule.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The oxazole scaffold is valued for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] this compound, in particular, serves as a highly versatile intermediate, leveraging the reactivity of both the heterocyclic ring and the carboxylic acid functionality for the construction of complex molecular architectures.[2]

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 23012-13-7 | [3] |

| Molecular Formula | C₄H₃NO₃ | [3] |

| Molecular Weight | 113.07 g/mol | [3] |

| IUPAC Name | 1,3-Oxazole-4-carboxylic acid | [3] |

| Synonyms | 4-Oxazolecarboxylic acid, 4-Carboxyoxazole | [3] |

| Appearance | White to light orange or brown crystalline powder | [3] |

| Melting Point | 138-142 °C | [3] |

| Solubility | Soluble in methanol | |

| Storage | Store at 2-8°C in a dry, well-ventilated place | [3] |

Molecular Structure

The structure of this compound, featuring a planar, aromatic oxazole ring connected to a carboxylic acid group at the C4 position, is depicted below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of oxazole derivatives has been a subject of extensive research, leading to the development of several efficient methodologies. While various methods exist for substituted oxazoles, a general and adaptable approach for the synthesis of this compound and its derivatives can be derived from modern synthetic protocols.

Synthetic Strategy: Iron-Catalyzed Isomerization of Isoxazoles

One of the elegant and efficient methods for the synthesis of oxazole-4-carboxylates involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[4] This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then rearranges to the more stable oxazole ring system.[4] Subsequent hydrolysis of the resulting ester yields the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from General Procedures)

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Synthesis of Methyl oxazole-4-carboxylate [4]

-

To a solution of 4-formyl-5-methoxyisoxazole (1 equivalent) in anhydrous dioxane, add FeCl₂·4H₂O (0.2 equivalents).

-

Heat the reaction mixture to 105 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl oxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve methyl oxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1-1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Proton | ~8.4 - 8.6 | Singlet | H5 |

| ~8.7 - 8.9 | Singlet | H2 | |

| ~13.0 - 14.0 | Broad Singlet | COOH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~162 - 165 | C=O (Carboxylic acid) |

| ~150 - 155 | C2 | |

| ~140 - 145 | C5 | |

| ~135 - 140 | C4 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.[5] The broad singlet for the carboxylic acid proton is characteristic and may sometimes be exchanged with deuterium in deuterated solvents containing D₂O.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680-1720 | Strong |

| C=N stretch (oxazole ring) | ~1600 | Medium |

| C-O stretch (oxazole ring and carboxylic acid) | 1200-1300 | Strong |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[6]

Chemical Reactivity and Applications

This compound is a valuable building block due to the distinct reactivity of its constituent parts.

Reactivity Profile

-

Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further synthetic transformations.

-

Oxazole Ring: The oxazole ring is relatively stable but can participate in certain reactions. Electrophilic aromatic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position, especially with an activating group.[7][8] The oxazole ring can also act as a diene in Diels-Alder reactions, leading to the formation of pyridines.[7]

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are key components in the synthesis of various biologically active molecules.

-

Pharmaceuticals: The oxazole moiety is present in a number of drugs and clinical candidates with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] For instance, derivatives of this compound have been investigated for their inhibitory activity on blood platelet aggregation.[10]

-

Agrochemicals: This compound also serves as a precursor for the development of novel herbicides and fungicides, where the oxazole core contributes to the biological efficacy.[2]

-

Building Block in Total Synthesis: The unique reactivity of this compound makes it a valuable intermediate in the total synthesis of complex natural products.

Caption: Key application areas of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-established and expanding role in chemical synthesis. Its versatile reactivity, coupled with the biological significance of the oxazole scaffold, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and functional materials. This guide has provided a detailed overview of its properties, synthesis, and applications to support researchers in leveraging this valuable chemical entity in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 430110010 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Syntheses of 5-substituted this compound derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Oxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active agents and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical basis for the observed spectral features, presents experimental data with in-depth interpretation, and outlines a validated protocol for data acquisition. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of oxazole-containing molecules.

Introduction to this compound: A Molecule of Significance

The oxazole moiety is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, offers a strategic handle for medicinal chemists to introduce diverse functionalities through amide bond formation and other derivatizations of the carboxylic acid group. Its unique electronic and structural features, governed by the interplay of the electron-withdrawing carboxylic acid and the aromatic oxazole ring, dictate its reactivity and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the two protons on the oxazole ring and the acidic proton of the carboxyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~8.5 | Singlet |

| H5 | ~8.3 | Singlet |

| -COOH | ~12-13 (broad) | Singlet |

Data is compiled from typical values for similar structures and available spectral data.[2]

Interpretation:

-

H2 and H5 Protons: The downfield chemical shifts of the H2 and H5 protons are a direct consequence of the aromatic nature of the oxazole ring and the deshielding effect of the electronegative oxygen and nitrogen atoms. The singlet multiplicity for both protons indicates the absence of adjacent proton coupling partners.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift (δ 12-13 ppm). This is due to strong deshielding and hydrogen bonding effects. The broadness of the signal is a result of chemical exchange with residual water or other protic species in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable insights into the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150-155 |

| C4 | ~138-142 |

| C5 | ~125-130 |

| -COOH | ~165-170 |

Predicted values are based on established chemical shift ranges for oxazole derivatives and computational models.[3][4][5]

Interpretation:

-

C2 Carbon: The C2 carbon, situated between the electronegative oxygen and nitrogen atoms, experiences significant deshielding and thus resonates at the most downfield position among the ring carbons.

-

C4 and C5 Carbons: The C4 and C5 carbons of the oxazole ring appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern.

-

Carboxylic Acid Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the characteristic downfield region for carboxylic acids.

Experimental Protocol for NMR Analysis

A standardized workflow ensures the acquisition of high-quality NMR data for structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the acidic proton.

-

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | ~3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |

| C=N (Oxazole Ring) | Stretching | ~1650 | Medium |

| C=C (Oxazole Ring) | Stretching | ~1580 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

Data compiled from established IR correlation tables.[6][7][8]

Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and strong absorption band for the O-H stretch, which often overlaps with the C-H stretching region.[6] This broadening is a result of extensive intermolecular hydrogen bonding, forming dimers in the solid state or concentrated solutions.

-

C=O Stretch: A strong and sharp absorption band in the region of 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding.

-

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring typically appear in the 1650-1500 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum to ensure a flat baseline.

-

Identify and label the major absorption bands.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (113.07 g/mol ). The exact mass, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental formula (C₄H₃NO₃).

-

Key Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) is expected to involve several characteristic pathways:

-

Loss of a hydroxyl radical (-•OH, m/z 96): This is a common fragmentation for carboxylic acids.

-

Loss of formic acid (-HCOOH, m/z 68): Decarboxylation is another typical fragmentation pathway for carboxylic acids.

-

Ring Cleavage: The oxazole ring can undergo characteristic fragmentation, often involving the loss of CO, HCN, or other small neutral molecules.[9]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound(23012-13-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Visualizer loader [nmrdb.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Synthesis of novel Oxazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis of Novel Oxazole-4-Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Among its many derivatives, the this compound scaffold represents a particularly versatile building block in drug discovery.[2] Its strategic placement of a carboxylic acid group provides a handle for further molecular elaboration and enables critical interactions with biological targets. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for constructing these valuable compounds, focusing on the causality behind experimental choices and providing field-proven protocols.

The Strategic Importance of the this compound Core

The five-membered oxazole ring is metabolically robust and capable of engaging in diverse non-covalent interactions within biological systems.[2] The addition of a carboxylic acid at the C4 position introduces a key functional group that can:

-

Act as a Pharmacophore: Directly participate in hydrogen bonding or ionic interactions with receptor sites.

-

Serve as a Synthetic Handle: Be readily converted to esters, amides, or other functional groups to modulate physicochemical properties and biological activity.

-

Improve Pharmacokinetics: Enhance aqueous solubility and influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Given its utility, the development of efficient and scalable synthetic routes to access this scaffold is of paramount importance. This guide will focus on two primary strategic approaches: the de novo construction of the ring with the C4-carboxy group already installed (or in precursor form) and the final-stage hydrolysis of a stable ester intermediate.

Foundational Strategies for Oxazole Ring Construction

Understanding the classical methods for forming the oxazole core is essential, as these can be adapted to incorporate the desired C4-functionality.

Robinson-Gabriel Synthesis

One of the most versatile and established methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones.[5][6][7]

Mechanistic Causality: The reaction is catalyzed by a strong dehydrating agent, typically a protic or Lewis acid such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][8] The acid protonates the amide carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular nucleophilic attack from the enol or enolate form of the adjacent ketone, forming a five-membered cyclic intermediate (an oxazoline). A subsequent dehydration step, driven by the formation of the stable aromatic oxazole ring, completes the transformation.

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol: General Procedure for Robinson-Gabriel Cyclodehydration

-

Precursor Synthesis: The starting 2-acylamino-ketone is typically prepared via the Schotten-Baumann acylation of an α-amino ketone or through the Dakin-West reaction of an amino acid.[5][7]

-

Cyclization: The 2-acylamino-ketone (1.0 eq) is dissolved in a minimal amount of an inert solvent or treated neat with the cyclodehydrating agent (e.g., 5-10 equivalents of polyphosphoric acid or concentrated H₂SO₄).

-

Heating: The reaction mixture is heated (typically 80-150 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.

-

Extraction & Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[9][10][11]

Mechanistic Causality: TosMIC is a unique C₂N₁ synthon. The electron-withdrawing tosyl (p-toluenesulfonyl) group significantly acidifies the adjacent methylene protons (α-protons), allowing for easy deprotonation by a base (e.g., K₂CO₃, t-BuOK) to form a nucleophilic carbanion.[12] This anion attacks the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form a 5-membered oxazoline ring. The final step is the base-mediated elimination of the tosyl group, which is an excellent leaving group, to yield the aromatic 5-substituted oxazole.[10][11]

Caption: Key stages of the Van Leusen oxazole synthesis.

Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis

-

Setup: To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol, THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., K₂CO₃, 2.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[13]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the base and the tosyl byproduct.

-

Concentration: Rinse the filter cake with the reaction solvent and concentrate the combined filtrate under reduced pressure.

-

Purification: The crude residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The final product is purified by silica gel chromatography.

Direct Synthesis of Oxazole-4-Carboxylate Esters

The most efficient strategies build the desired scaffold directly, avoiding potentially low-yielding post-modification steps. A highly effective modern approach involves the direct [3+2] cycloaddition of activated carboxylic acids with isocyanoacetate esters.[14][15]

Mechanistic Causality: This transformation hinges on the in situ activation of a readily available carboxylic acid. A specialized activating agent, such as a stable triflylpyridinium reagent, converts the carboxylic acid into a highly electrophilic acylpyridinium salt.[15] This intermediate is then readily attacked by the nucleophilic carbanion of a deprotonated isocyanoacetate ester. The subsequent cyclization and dehydration cascade proceeds rapidly under mild conditions to furnish the 4,5-disubstituted oxazole directly. This method boasts a broad substrate scope and excellent functional group tolerance.[16]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Van Leusen Reaction [organic-chemistry.org]

- 13. sciforum.net [sciforum.net]

- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Biological activity of substituted Oxazole-4-carboxylic acid analogs

An In-depth Technical Guide to the Biological Activity of Substituted Oxazole-4-carboxylic Acid Analogs

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[3] Oxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4] This guide focuses specifically on substituted this compound analogs, a subclass that has garnered significant attention for its therapeutic potential. The carboxylic acid moiety at the 4-position often serves as a critical pharmacophore, enhancing solubility and providing a key interaction point with biological targets. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this promising class of compounds.

Part 1: Synthesis Strategies for this compound Analogs

The biological evaluation of any chemical series begins with its synthesis. The substitution pattern on the oxazole ring is paramount, as it directly dictates the resulting biological activity.[1] Numerous synthetic routes have been developed, often tailored to achieve specific substitution patterns at the C2 and C5 positions.

A common and versatile approach involves the condensation and subsequent cyclization of α-haloketones with amides, a method known as the Bredereck reaction.[5] Another powerful strategy is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5][6] More contemporary methods employ metal-catalyzed reactions, such as copper or palladium-catalyzed cross-coupling and cyclization reactions, to afford highly substituted oxazoles with good functional group tolerance.[5][7]

Below is a generalized workflow for the synthesis of substituted this compound analogs, illustrating a common multi-step sequence. The choice of specific reagents for R1 and R2 is the primary driver for creating a library of diverse analogs for biological screening.

Structure-Activity Relationship (SAR)

SAR studies reveal critical insights for rational drug design. For anticancer oxazoles, the following trends have been observed:

-

Aromatic Substituents: The presence of aryl or heteroaryl groups at the C2 and C5 positions is often crucial for activity. The electronic nature of these rings (electron-donating vs. electron-withdrawing groups) can significantly modulate potency. [2]* Electron-Withdrawing Groups: Substituents like halogens (Cl, Br) or nitro groups on the phenyl rings frequently enhance cytotoxic activity against various cancer cell lines. [2]* Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to cross cell membranes and reach its intracellular target. This must be balanced with aqueous solubility for effective drug delivery.

| Compound Series | Key Substituents | Target Cell Line | Activity (IC50) | Reference |

| Isoxazole-Oxazole Hybrids | Varied aryl groups | MCF-7 (Breast) | 6.57 ± 2.31 µM | [8] |

| Thiophene-Oxadiazoles | 4'-fluorobiphenyl | Caco-2 (Colon) | 5.3 µM | [9] |

| Quinoline-Oxadiazoles | Varied quinoline substitutions | HepG2 (Liver) | 0.8 ± 0.2 µM | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its reliability hinges on proper controls.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test oxazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Self-Validation: Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (a known cytotoxic drug like Doxorubicin). Also include wells with medium only (no cells) as a blank.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [11]this compound derivatives have demonstrated significant potential, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. [1][4][12]

Mechanism of Action

The mechanisms by which oxazoles exert their antimicrobial effects can vary:

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

-

Biofilm Disruption: Some compounds have shown the ability to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. [11]* Cell Membrane Disruption: Lipophilic oxazole derivatives may integrate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationship (SAR)

-

Halogenation: The introduction of chlorine or bromine atoms on phenyl rings attached to the oxazole core is a common strategy that often leads to enhanced antibacterial and antifungal activity. [11]* Sulfonyl Groups: The incorporation of a phenylsulfonyl moiety has been shown to be favorable for antimicrobial activity. [11]* Lipophilicity: A balance of hydrophilic and lipophilic properties is critical. The carboxylic acid group provides a hydrophilic anchor, while substituted aromatic rings contribute to the lipophilicity needed for membrane interaction. [11]

Compound Series Key Substituents Target Organism Activity (MIC) Reference Phenylsulfonyl Oxazolones 4-benzyl-2-[4-(phenylsulfonyl)phenyl] S. epidermidis 56.2 µg/mL [11] Phenylsulfonyl Oxazoles Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate C. albicans 14 µg/mL [11] | Valine-derived Oxazolones | 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]benzamido} | E. faecium | Growth inhibition zone of 10 mm | [13][14]|

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the oxazole test compounds in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls (Self-Validation):

-

Positive Control: Wells containing broth and inoculum only (to confirm bacterial growth).

-

Negative Control: Wells containing broth only (to check for sterility).

-

Standard Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) is tested in parallel to validate the assay's sensitivity.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 4: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases, including arthritis, cardiovascular disease, and cancer. Oxazole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, are known to possess potent anti-inflammatory properties. [1]

Mechanism of Action

The primary mechanism for many anti-inflammatory oxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [1]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Some oxazoles may also inhibit lipoxygenase (LOX) enzymes. [15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test oxazole compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

-

Self-Validation: A control group receives only the vehicle (e.g., 0.5% sodium CMC suspension). A standard group receives a known anti-inflammatory drug, such as Indomethacin (10 mg/kg), for comparison. [16]3. Baseline Measurement: One hour after compound administration, measure the initial volume of the rat's right hind paw using a plethysmometer.

-

-

Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the same paw.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

Substituted this compound analogs represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains underscores their therapeutic potential. Structure-activity relationship studies have provided a clear rationale for targeted modifications, guiding the design of more potent and selective compounds. Future research should focus on elucidating novel mechanisms of action, optimizing pharmacokinetic and safety profiles through medicinal chemistry efforts, and exploring their potential in other therapeutic areas such as neurodegenerative diseases and metabolic disorders. The continued investigation of this remarkable heterocyclic core is poised to deliver the next generation of innovative medicines.

References

-

Ozaki, Y., Maeda, S., Iwasaki, T., Matsumoto, K., Odawara, A., Sasaki, Y., & Morita, T. (1983). Syntheses of 5-substituted this compound derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]

-

Serebryannikova, N. V., et al. (2021). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

-

Reddy, A. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

Gheldiu, A. M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(19), 6614. [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 74-78. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds (4a–l). ResearchGate. [Link]

-

Al Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

-

Atia, A. J. K. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 10(11), 382-393. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Goel, N., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. [Link]

-

Amer, M., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 512-524. [Link]

-

Gheldiu, A. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5116. [Link]

-

Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Academica Science Journal, 8(10), 1-15. [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1857-1877. [Link]

-

Ferreira, H., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7575. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Neha, K., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 136-146. [Link]

-

Niphakis, M. J., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(14), 5166-5182. [Link]

-

Iannazzo, D., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1510-1519. [Link]

-

Sestito, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(16), 8535. [Link]

-

Natorska-Lingo, M., & Augustynowicz-Kopeć, E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3328. [Link]

-

Ronsisvalle, S., et al. (2020). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9661-9681. [Link]

-

Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives. [Link]

-

Gheldiu, A. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

-

Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. iajps.com [iajps.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Investigation of Oxazole-4-Carboxylic Acid

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural unit is prevalent in a multitude of natural products and synthetic pharmaceuticals, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The inherent rigidity, planarity, and capacity for hydrogen bonding make the oxazole ring a privileged scaffold in the rational design of novel therapeutic agents.[1] Oxazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex derivatives with tailored pharmacological profiles.[5]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the chemical behavior and biological potential of this compound. By integrating quantum mechanical calculations, molecular docking, and molecular dynamics simulations with established experimental protocols, researchers can gain profound insights into the structure-activity relationships that govern the efficacy of this important class of molecules.

Part 1: Foundational Principles and Synthesis

A thorough understanding of the synthesis and fundamental physicochemical properties of this compound is paramount before embarking on computational studies. The experimental data generated in this phase serves as a crucial benchmark for validating theoretical models.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale. A common and reliable method involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from ethyl isocyanoacetate.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Esterification: Ethyl oxazole-4-carboxylate is prepared from freshly synthesized ethyl isocyanoacetate, carbonyl diimidazole, and formic acid.

-

Saponification: To a stirred solution of ethyl oxazole-4-carboxylate (1 equivalent) in tetrahydrofuran (THF), add aqueous potassium hydroxide (4M, 1.1 equivalents).

-

Homogenization: Add additional THF until the two-phase mixture becomes homogeneous.

-

Reaction Monitoring: Stir the reaction mixture for approximately 5 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

-

Neutralization: Carefully add a strong cation exchange resin (e.g., Amberlyst® 15) until the supernatant reaches a pH of approximately 4. The solution will become turbid.

-

Isolation: Filter the mixture and wash the resin with THF followed by water.

-

Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dry the resulting solid residue in a vacuum desiccator over P₂O₅ to yield this compound.

The rationale behind this two-step approach lies in the purification advantages. The intermediate ester is often easier to purify by chromatography or crystallization than the final carboxylic acid. The subsequent saponification is a high-yielding and clean reaction, providing the desired product in good purity.

Spectroscopic Characterization

Spectroscopic analysis provides the experimental fingerprint of the synthesized molecule, which is indispensable for structural confirmation and for comparison with computationally predicted properties.

| Spectroscopic Data | This compound |

| ¹H NMR (in CDCl₃ with 1% (CD₃)₂SO)[6] | δ 11.4 (bs, 1H), 8.23 (d, 1H, J = 0.9 Hz), 7.94 (d, 1H, J = 0.9 Hz) |

| ¹³C NMR (in CDCl₃ with 1% (CD₃)₂SO)[6] | δ 162.0 (C=O), 151.0 (d), 143.5 (d), 133.0 (s) |

| IR (Infrared) | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N, and C-O stretching vibrations are expected. |

| UV-Vis (Ultraviolet-Visible) | Absorption maxima are typically observed in the range of 200-400 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[7] |